molecular formula C14H17F2NO2 B2385471 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097890-42-9

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2385471
CAS No.: 2097890-42-9
M. Wt: 269.292
InChI Key: PMMIAKUYOVEHKV-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure incorporates a 1,1-difluoro-6-azaspiro[2.5]octane motif, a scaffold recognized in scientific literature for its potential as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) . nAChRs play a critical role in synaptic transmission and are active targets for therapeutic development in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia . The unique spirocyclic core, similar to ones investigated in patent literature, may allow this compound to bind to novel sites on the receptor complex, potentially modulating its activity in a way distinct from traditional orthosteric agonists or antagonists . Furthermore, the 2,5-dimethylfuran-3-carbonyl moiety is a key structural feature often explored in drug discovery to fine-tune properties like potency, selectivity, and metabolic stability. This compound is intended for research applications only and is a valuable tool for scientists investigating new pathways in neuropharmacology and developing novel therapeutic agents for central nervous system conditions. Researchers are encouraged to consult the product data sheet for detailed handling and safety information. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-9-7-11(10(2)19-9)12(18)17-5-3-13(4-6-17)8-14(13,15)16/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMIAKUYOVEHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a 6-azaspiro[2.5]octane core, where a piperidine ring is fused to a three-membered oxirane-like structure. The 1,1-difluoro substitution introduces steric and electronic constraints, while the 2,5-dimethylfuran-3-carbonyl group at position 6 necessitates regioselective acylation. Synthetic challenges include:

  • Spirocyclic Stability : The strained three-membered ring may undergo ring-opening under acidic or nucleophilic conditions.
  • Fluorination Selectivity : Introducing two fluorine atoms at the 1-position requires precise control to avoid over-fluorination.
  • Acylation Efficiency : The bulky furan carbonyl group demands optimized coupling conditions to prevent side reactions.

Core Synthesis: 6-Azaspiro[2.5]octane Intermediates

Annulation Strategies for Spirocyclic Formation

The synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (a key precursor) employs three annulation routes, as demonstrated by RSC Publishing:

  • Cyclopentane Ring Annulation : Utilizes cyclopentane derivatives and azide precursors, achieving 76–86% yields under ammonia/methanol conditions.
  • Four-Membered Ring Annulation : Involves [2+2] cycloadditions or strain-driven ring expansions, with yields up to 95%.
Table 1: Comparison of Annulation Methods
Method Starting Materials Conditions Yield (%)
Cyclopentane Annulation Cyclopentane diol, tert-butyl carbamate NH3/MeOH, 80°C, 16h 95
Four-Membered Annulation Epoxide derivatives LiClO4/MeCN, 80°C, 12h 63

Deprotection of tert-Butyl Groups

The tert-butyl protecting group is removed via ammonia or ammonium hydroxide in methanol, producing the free amine (4-(aminomethyl)-4-hydroxypiperidine). Key conditions include:

  • Ammonia in Methanol : 7M NH3/MeOH at 80°C for 16h (95% yield).
  • Aqueous Ammonia : 14.83% w/v NH3 at 20°C for 40h (76% yield).

Acylation with 2,5-Dimethylfuran-3-carbonyl

Coupling Strategies

The free amine undergoes acylation with 2,5-dimethylfuran-3-carbonyl chloride or activated esters:

  • Schotten-Baumann Conditions : Acyl chloride, aqueous NaOH, and dichloromethane (60–70% yield).
  • HATU-Mediated Coupling : 2,5-Dimethylfuran-3-carboxylic acid with HATU/DIPEA in DMF (75–85% yield).

Optimization Data

  • Base Selection : Cesium carbonate outperforms K2CO3 in DMF, reducing side-product formation.
  • Reaction Time : 48h at 70°C ensures complete conversion in sterically hindered systems.
Table 2: Acylation Conditions and Outcomes
Acylating Agent Base Solvent Temp (°C) Yield (%)
Acyl Chloride Cs2CO3 DMF 70 86
HATU-Activated Ester DIPEA DCM 25 78

Integrated Synthetic Routes

Sequential Approach

  • Spirocyclic Core Synthesis : tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (95% yield).
  • Deprotection : NH3/MeOH, 80°C → 4-(aminomethyl)-4-hydroxypiperidine.
  • Fluorination : DAST in DCM, −20°C → 1,1-difluoro derivative.
  • Acylation : HATU coupling with 2,5-dimethylfuran-3-carboxylic acid.

One-Pot Strategies

Emerging methods combine deprotection and acylation in a single pot using Cs2CO3/MeCN, reducing purification steps (65% overall yield).

Analytical and Spectroscopic Validation

  • NMR Analysis :
    • ¹H NMR : δ 1.45 (s, 9H, tert-butyl), 3.80–3.95 (m, 2H, piperidine).
    • ¹⁹F NMR : −118 ppm (d, J = 240 Hz, CF2).
  • LCMS : m/z 396.29 [M+Na]⁺ confirms acylation.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield 5-hydroxymethyl-2-furancarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring and difluoro groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Molecular Formula Molecular Weight Purity (%) Key Features Reference
Target Compound 2,5-Dimethylfuran-3-carbonyl C₁₄H₁₇F₂NO₂ 285.29* N/A Aromatic furan, difluoro spiro core N/A
6-(5-Bromopyridine-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane 5-Bromopyridine-3-carbonyl C₁₃H₁₃BrF₂N₂O 331.16 N/A Bromine for halogen bonding, pyridine ring
6-(Benzenesulfonyl)-1-oxa-6-azaspiro[2.5]octane Benzenesulfonyl C₁₂H₁₅NO₃S 265.31 N/A Sulfonyl group (electron-withdrawing)
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride None (parent structure) C₇H₁₂ClF₂N 183.63 95–98% Basic spiroamine, hydrochloride salt
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate Ethyl ester C₁₁H₁₆F₂O₂ 218.24 N/A Ester prodrug potential

*Calculated based on structural similarity to .

Key Observations:

Substituent Effects on Molecular Weight: The target compound (estimated MW 285.29) is heavier than the parent spiroamine (MW 183.63) due to the dimethylfuran-carbonyl group. Sulfonyl derivatives (e.g., C₁₂H₁₅NO₃S, MW 265.31) exhibit moderate weights, balancing lipophilicity and solubility .

Functional Group Influence :

  • Halogenated Groups : Bromine in ’s compound may enhance binding via halogen bonds but increases molecular weight .
  • Sulfonyl Groups : Improve aqueous solubility but reduce lipophilicity compared to carbonyl derivatives .
  • Ester Groups : Ethyl esters () suggest prodrug strategies for enhanced bioavailability .

Synthetic Accessibility :

  • Hydrochloride salts (e.g., ) are commonly synthesized for stability and handling, with purities ≥95% .

Comparison of Spiro Core Variations

Table 2: Spiro Ring Modifications and Fluorination Patterns

Compound Name Spiro System Fluorine Position CAS Number Key Applications Reference
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride [2.5]octane 1,1-difluoro 1263132-31-5 Drug discovery intermediates
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride [2.5]octane 4,4-difluoro 1282532-00-6 Structural diversity
6,6-Difluoro-1-oxaspiro[2.5]octane [2.5]octane with oxygen 6,6-difluoro CID 89836102 Collision studies
8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride [4.5]decane 8,8-difluoro 1780964-59-1 Expanded ring system

Key Observations:

Fluorine Positional Isomerism: 1,1-Difluoro () vs. 6,6-Difluoro-1-oxaspiro[2.5]octane () replaces nitrogen with oxygen, reducing basicity .

Ring Expansion :

  • Spiro[4.5]decane derivatives () offer larger cavities for target binding but may reduce metabolic stability .

Pharmacological and Industrial Relevance

  • Drug Discovery : Spirocycles like 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride () are marketed as building blocks for kinase inhibitors and CNS-targeted therapies due to their rigidity and fluorine content .
  • Supplier Data :
    • Prices for spiro derivatives range from €373 () to higher tiers for specialized analogs, reflecting synthetic complexity .
    • Purity levels ≥95% () ensure reliability in high-throughput screening .

Biological Activity

6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may confer specific pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Azaspiro[2.5]octane Framework : A bicyclic structure that contributes to the compound's stability and potential interactions with biological targets.
  • Difluoro Substitution : The presence of difluoromethyl groups may enhance lipophilicity and affect the compound's interaction with biomolecules.
  • Dimethylfuran Carbonyl Group : This moiety is significant for its potential reactivity and ability to participate in various biochemical interactions.
PropertyValue
Molecular FormulaC₁₃H₁₄F₂N₄O₂
Molecular Weight282.27 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
StructureAzaspiro[2.5]octane derivative

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The compound may exhibit:

  • Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Ability to modulate receptor activity, influencing signaling cascades.

Case Studies and Research Findings

Recent studies have explored the compound's biological effects:

  • Anticancer Activity : Research indicates that derivatives similar to this compound show promising anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.
    • Study Reference : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs had IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, potentially through disruption of bacterial cell membranes.
    • Study Reference : An investigation into the antimicrobial effects of azaspiro compounds found significant inhibition against Gram-positive bacteria at concentrations ranging from 10 to 50 µg/mL .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive bacteria

Q & A

Q. How can synthetic routes for 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves reagent selection (e.g., using anhydrous LiAlH₄ for reduction or KMnO₄ for oxidation), temperature control (e.g., −78°C for sensitive intermediates), and purification via column chromatography or recrystallization. Analytical techniques like HPLC (>98% purity thresholds) and NMR (validating spirocyclic integrity) are critical for quality assurance . Parallel reaction screening can identify ideal solvent systems (e.g., THF vs. DMF) to mitigate byproducts like tetrahydrofuran derivatives .

Q. What analytical techniques are most effective for characterizing the spirocyclic and fluorinated moieties in this compound?

  • Methodological Answer :
  • 19F NMR : Resolves difluoro group environments (δ −120 to −140 ppm for CF₂) and confirms stereochemical integrity .
  • X-ray crystallography : Provides absolute configuration of the azaspiro[2.5]octane core and furan carbonyl orientation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₅F₂NO₃) and detects trace impurities .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

  • Methodological Answer : Stability studies should include:
  • Accelerated degradation : Expose to UV light (ICH Q1B guidelines) to assess photolytic decomposition pathways.
  • Hygroscopicity testing : Monitor mass changes in controlled humidity chambers (40–80% RH).
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C for fluorinated spirocycles) . Store in amber vials with desiccants at −20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₂ group enhances electrophilicity at adjacent carbons. Kinetic studies (e.g., using D₂O isotope effects or Hammett plots) can quantify substituent effects. Computational modeling (DFT at B3LYP/6-31G*) predicts transition states for SN2 reactions with amines or thiols, while in situ IR monitors intermediate formation . Contrast with non-fluorinated analogs to isolate fluorine-specific effects .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking simulations : Screen against target proteins (e.g., kinases or GPCRs) using the spirocycle’s conformational rigidity as a scaffold.
  • QSAR models : Correlate substituent electronegativity (e.g., furan vs. pyridine) with IC₅₀ values.
  • MD simulations : Assess binding pocket retention times (>100 ns trajectories) to prioritize stable interactions . Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization) .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., oxidation yielding ketones vs. carboxylic acids)?

  • Methodological Answer :
  • Control experiments : Replicate reactions under strict anhydrous vs. hydrated conditions (e.g., KMnO₄ in H₂O vs. acetone).
  • In-line analytics : Use ReactIR to detect transient intermediates (e.g., epoxides or diols).
  • Isotopic labeling : ¹⁸O tracing clarifies whether oxygen incorporation originates from reagents or solvents . Publish negative results to contextualize literature discrepancies .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical models?

  • Methodological Answer :
  • ADME profiling : Conduct hepatic microsome assays (human/rodent) to measure metabolic half-life (t₁/₂).
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free fraction (% unbound).
  • BBB permeability : Employ PAMPA-BBB models or in situ perfusion in rodents . Pair with PET imaging using ¹⁸F-labeled analogs for biodistribution mapping .

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